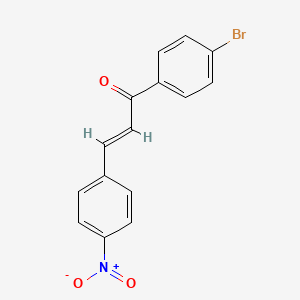
2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) typically involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2’-dithiobis(benzamide) under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Potential use in the development of therapeutic agents targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) involves the interaction of its disulfide bond with thiol groups in proteins or other molecules. This interaction can lead to the formation or reduction of disulfide bonds, affecting the structure and function of the target molecules. The compound may also act as a precursor for the synthesis of other biologically active molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(N,N-dimethylbenzamide)
- 2,2’-Dithiobis(benzamide)
Uniqueness
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) is unique due to the presence of the 4-ethylbenzoate group, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
90520-54-0 |
|---|---|
Molekularformel |
C32H28N2O6S2 |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
ethyl 4-[[2-[[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C32H28N2O6S2/c1-3-39-31(37)21-13-17-23(18-14-21)33-29(35)25-9-5-7-11-27(25)41-42-28-12-8-6-10-26(28)30(36)34-24-19-15-22(16-20-24)32(38)40-4-2/h5-20H,3-4H2,1-2H3,(H,33,35)(H,34,36) |
InChI-Schlüssel |
YATYILBUKWQZJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)

![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)










![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)
